Ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound featuring a strained 2-oxabicyclo[2.1.1]hexane core. Key substituents include:
- 1,3-Thiazol-5-yl moiety: A nitrogen- and sulfur-containing heterocycle known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability .
- Ethyl carboxylate: A polar ester group influencing solubility and serving as a synthetic handle for further derivatization .
This compound’s unique combination of steric strain, electronic properties, and functional groups makes it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C12H14INO3S |
|---|---|
Molecular Weight |
379.22 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C12H14INO3S/c1-2-16-10(15)12-4-11(5-12,6-13)17-9(12)8-3-14-7-18-8/h3,7,9H,2,4-6H2,1H3 |
InChI Key |
GRLMKFPVYSELHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CN=CS3)CI |
Origin of Product |
United States |
Biological Activity
Ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, synthesis, and applications.
Molecular Characteristics:
- Molecular Formula: C12H14INO3S
- Molecular Weight: 379.2 g/mol
- IUPAC Name: this compound
The compound's structure features a bicyclic framework with an iodomethyl group and a thiazole moiety, which are crucial for its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial activity. For instance, thiazole derivatives have been studied for their ability to inhibit bacterial growth and combat various pathogens. This compound's structural components suggest it may possess similar properties, although specific data on this compound is limited.
Enzyme Inhibition
Thiazole-containing compounds are known to interact with enzymes involved in metabolic pathways. This compound may act as an inhibitor for various enzymes, potentially influencing pathways related to cancer or inflammation.
Synthesis and Derivatives
The synthesis of this compound involves several steps, including iodocyclization reactions that yield the bicyclic structure. The presence of the iodomethyl group allows for further functionalization through nucleophilic substitution reactions.
Study on Thiazole Derivatives
A study published in Angewandte Chemie explored the synthesis and biological validation of various thiazole derivatives, highlighting their potential as bioisosteres in drug design . This research supports the hypothesis that this compound may exhibit similar pharmacological properties.
Pharmacological Potential
Investigations into related bicyclic compounds have shown promise in modulating G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes . The unique structure of this compound may enhance its binding affinity to these receptors.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Ethyl 1-(iodomethyl)-3-(thiazol-5-yl) | C12H14INO3S | Potential antimicrobial and enzyme inhibition |
| Ethyl 1-(iodomethyl)-3-(trifluoromethyl)phenyl | C16H16F3IO3S | Studied for GPCR modulation |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally related 2-oxabicyclo[2.1.1]hexane derivatives:
*Estimated based on structural similarity to analogs.
Key Observations:
- Lipophilicity : The thiazole-containing compound (XLogP3 ~2.5) is less lipophilic than the butyl or trifluoromethylsulfanylphenyl derivatives (XLogP3 3.2–4.6), suggesting better aqueous solubility .
- Reactivity : The iodomethyl group is a common feature, enabling SN2 substitutions. However, the thiazole’s electron-rich nature may direct reactivity differently compared to alkyl or aryl substituents .
- Biological Relevance: The thiazole moiety is a known pharmacophore in antiviral and anticancer agents, distinguishing it from non-heterocyclic analogs .
Stability Considerations :
Structural and Crystallographic Insights
- Ring Puckering: The 2-oxabicyclo[2.1.1]hexane core exhibits puckering parameters influenced by substituents.
- Crystallography : SHELX software () is widely used for refining such structures, though the thiazole’s planarity may simplify diffraction analysis compared to flexible alkyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
